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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and methodology of

placebo-controlled trials for Sativex (nabiximols), an oromucosal spray containing delta-9-

tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] The protocols outlined are

synthesized from multiple clinical trials in key indications, including multiple sclerosis (MS)-

related spasticity, neuropathic pain, and cancer pain.

Introduction to Sativex and Placebo-Controlled Trial
Design
Sativex is a cannabinoid-based medicine indicated for the symptomatic relief of spasticity in

multiple sclerosis, neuropathic pain, and intractable cancer pain.[1][3] Placebo-controlled trials

are the gold standard for evaluating the efficacy and safety of new therapeutic agents. The

design of these trials for Sativex has evolved to address the unique characteristics of

cannabinoid-based medicines and the subjective nature of the symptoms being treated.

Several placebo-controlled trial designs have been employed in Sativex studies:

Parallel-Group Design: Participants are randomly assigned to either the Sativex group or the

placebo group for the duration of the study.[4][5]

Crossover Design: Each participant receives both Sativex and placebo in a sequential,

randomized order, separated by a washout period.[6][7]
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Enriched-Design Study: This design includes an initial open-label or single-blind phase

where all participants receive Sativex. Only those who show a predefined level of

improvement are then randomized to receive either Sativex or a placebo in a subsequent

double-blind phase.[4][8] This design is intended to mirror clinical practice by identifying

patients most likely to benefit.[8]

Randomized Withdrawal Design: Participants already being treated with Sativex who have

shown a sustained benefit are randomized to either continue with Sativex or switch to a

placebo.[9][10][11] This design assesses the maintenance of efficacy.

Signaling Pathway of Sativex Components
The active components of Sativex, THC and CBD, exert their effects primarily through the

endocannabinoid system. THC is a partial agonist at both CB1 and CB2 receptors, which are

found in the central nervous system and on immune cells, respectively.[1][2][3] Activation of

these receptors can modulate pain perception and reduce muscle spasticity.[1] CBD has a

more complex mechanism of action, including modulation of intracellular calcium and potential

anti-inflammatory effects.[1]
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Sativex (THC & CBD) signaling pathway diagram.
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Experimental Protocols
Protocol 1: Enriched-Design, Placebo-Controlled Trial
for MS Spasticity
This protocol is based on a Phase 3 study of Sativex as an add-on therapy for patients with

moderate to severe spasticity due to multiple sclerosis.[4][8]

1. Patient Population:

Inclusion Criteria: Adults with a confirmed diagnosis of MS, experiencing spasticity that is not

adequately relieved by their current antispasticity medication.[8]

Exclusion Criteria: History of schizophrenia or other psychotic illnesses, severe personality

disorders, or current use of cannabis-based medications.[12]

2. Study Design:

Phase A (Single-Blind Enrichment): A 4-week period where all eligible participants receive

Sativex as an add-on therapy. The investigator is aware that all participants are receiving the

active drug, but the participants are blinded.[4]

Dosage: Self-titration to an optimal dose, with a recommended titration schedule.

Response Assessment: A response is defined as a ≥20% improvement in the spasticity

Numeric Rating Scale (NRS) score from baseline.[4][8]

Phase B (Double-Blind Randomized Controlled Trial): Responders from Phase A are

randomized in a 1:1 ratio to receive either Sativex or a matching placebo for 12 weeks, in

addition to their standard antispasticity medication.[4][8]

3. Outcome Measures:

Primary Endpoint: The mean change from baseline in the spasticity NRS score during the

double-blind phase.[8]

Secondary Endpoints:
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Responder analysis (proportion of patients with ≥30% improvement in spasticity NRS).[4]

Spasm Frequency Score.[8]

Sleep Disturbance NRS.[8]

Patient, Carer, and Clinician Global Impression of Change.[8]

Patient Screening
(MS with Spasticity)

Phase A: 4-Week Single-Blind
All Patients on Sativex

Response Assessment
(≥20% NRS Improvement)

Randomization (1:1)

Responders

Non-Responders
(Discontinued)

Non-Responders

12-Week Double-Blind:
Sativex + Standard Care

12-Week Double-Blind:
Placebo + Standard Care

Follow-Up Assessment
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Workflow for an enriched-design Sativex trial.

Protocol 2: Parallel-Group, Placebo-Controlled Trial for
Neuropathic Pain
This protocol is based on a study evaluating the efficacy of Sativex in patients with peripheral

neuropathic pain.[5][13]

1. Patient Population:

Inclusion Criteria: Adults with chronic peripheral neuropathic pain (≥6 months duration) with a

pain severity score of ≥4 on a 0-10 NRS.[5] Patients should be on a stable dose of their

current analgesic medication.[5]

Exclusion Criteria: As per Protocol 1.

2. Study Design:

A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[5]

Following a 7-day baseline period, participants are randomized to receive either Sativex or a

matching placebo for 5 weeks.[5]

Dosage: A self-titration regimen is used to optimize the dose.

3. Outcome Measures:

Primary Endpoint: The difference in the mean change in pain severity from baseline to the

end of treatment, measured using a 0-10 NRS.[5]

Secondary Endpoints:

Neuropathic Pain Scale composite score.[13]

Sleep quality NRS.[13]

Measures of allodynia.[13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1676899?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT00711880?cond=%22Neuropathy%22&intr=%22Peppermint%20oil%22&viewType=Table&rank=1
https://pubmed.ncbi.nlm.nih.gov/17997224/
https://clinicaltrials.gov/study/NCT00711880?cond=%22Neuropathy%22&intr=%22Peppermint%20oil%22&viewType=Table&rank=1
https://clinicaltrials.gov/study/NCT00711880?cond=%22Neuropathy%22&intr=%22Peppermint%20oil%22&viewType=Table&rank=1
https://clinicaltrials.gov/study/NCT00711880?cond=%22Neuropathy%22&intr=%22Peppermint%20oil%22&viewType=Table&rank=1
https://www.benchchem.com/product/b1676899?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT00711880?cond=%22Neuropathy%22&intr=%22Peppermint%20oil%22&viewType=Table&rank=1
https://clinicaltrials.gov/study/NCT00711880?cond=%22Neuropathy%22&intr=%22Peppermint%20oil%22&viewType=Table&rank=1
https://pubmed.ncbi.nlm.nih.gov/17997224/
https://pubmed.ncbi.nlm.nih.gov/17997224/
https://pubmed.ncbi.nlm.nih.gov/17997224/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pain Disability Index.[13]

Patient's Global Impression of Change.[13]

Protocol 3: Randomized, Placebo-Controlled Trial for
Cancer Pain
This protocol is based on studies of Sativex as an adjunctive treatment for patients with

advanced cancer and persistent pain despite optimized opioid therapy.[11][12][14]

1. Patient Population:

Inclusion Criteria: Adults with advanced cancer and a clinical diagnosis of cancer-related

pain not fully relieved by optimized opioid therapy.[12][14]

Exclusion Criteria: Planned clinical interventions that could affect pain perception (e.g.,

chemotherapy, radiation therapy).[12]

2. Study Design:

A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[14]

Following a screening and eligibility period, participants are randomized (1:1) to Sativex or

placebo.[14]

Dosage: An initial titration period of up to 14 days, allowing for individualized dosing (e.g., 3

to 10 sprays per day), followed by a fixed-dose period for the remainder of the study.[14]

3. Outcome Measures:

Primary Endpoint: The proportion of patients with a ≥30% improvement in their average pain

NRS score from baseline.[15]

Secondary Endpoints:

Sleep disturbance scores.

Use of breakthrough opioid medication.
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Patient and clinician global impression of change.

Data Presentation
Table 1: Summary of Sativex Efficacy in MS Spasticity
(Enriched-Design Study)

Outcome
Measure

Sativex Group Placebo Group p-value Reference

Mean Change in

Spasticity NRS

(from

randomization)

-0.04 +0.81 0.0002 [4]

Responder Rate

(≥30%

improvement)

74% 51% <0.01 [8]

Mean Change in

Spasm

Frequency Score

-1.20 -0.53 0.0053 [8]

Mean Change in

Sleep

Disturbance NRS

-2.12 -1.21 0.0028 [8]

Table 2: Summary of Sativex Efficacy in Neuropathic
Pain
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Outcome
Measure

Sativex Group Placebo Group p-value Reference

Mean Change in

Pain Intensity

NRS

-1.48 -0.52 0.004 [13]

Mean Change in

Sleep Quality

NRS

-2.1 -0.7 0.001 [13]

Improvement in

Dynamic

Allodynia

Significant
No significant

change
0.042 [13]

Improvement in

Punctate

Allodynia

Significant
No significant

change
0.021 [13]

Table 3: Summary of Sativex Efficacy in Cancer Pain
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Study Design Sativex Dose
Primary
Outcome

Result Reference

Parallel Group
Low (1-4

sprays/day)

≥30% reduction

in pain NRS

No significant

difference vs.

placebo

[15]

Parallel Group
Medium (6-10

sprays/day)

≥30% reduction

in pain NRS

Statistically

significant

improvement vs.

placebo

[15]

Parallel Group
High (11-16

sprays/day)

≥30% reduction

in pain NRS

Statistically

significant

improvement vs.

placebo

[15]

Enriched

Withdrawal
Self-titrated

Time to

treatment failure

Significantly

longer for

Sativex vs.

placebo

[11]

Note: The efficacy of Sativex in cancer pain has yielded mixed results across different studies

and patient populations.[16]

Conclusion
The design of placebo-controlled trials for Sativex has incorporated innovative approaches like

the enriched-design and randomized withdrawal studies to effectively assess its efficacy in

patient populations with subjective symptoms. The protocols and data presented here provide a

framework for researchers and drug development professionals to design and interpret clinical

trials of cannabinoid-based medicines. Careful consideration of the patient population, study

design, and outcome measures is crucial for obtaining robust and clinically meaningful results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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